1-(4-Fluorophenyl)-3-oxocyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-oxocyclohexanecarboxylic acid is an organic compound that features a fluorinated phenyl group attached to a cyclohexanecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-oxocyclohexanecarboxylic acid typically involves the following steps:
Formation of the Cyclohexanone Intermediate: The initial step involves the preparation of a cyclohexanone derivative through a Friedel-Crafts acylation reaction.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the cyclohexanone intermediate.
Carboxylation: The final step involves the carboxylation of the intermediate to form the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4-Fluorophenyl)-3-oxocyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-oxocyclohexanecarboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the carboxylic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-2-oxocyclohexanecarboxylic acid
- 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid
- 1-(4-Methylphenyl)-3-oxocyclohexanecarboxylic acid
Uniqueness
1-(4-Fluorophenyl)-3-oxocyclohexanecarboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C13H13FO3 |
---|---|
Molecular Weight |
236.24 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H13FO3/c14-10-5-3-9(4-6-10)13(12(16)17)7-1-2-11(15)8-13/h3-6H,1-2,7-8H2,(H,16,17) |
InChI Key |
BQDPQUYSQPEYQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC(C1)(C2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.